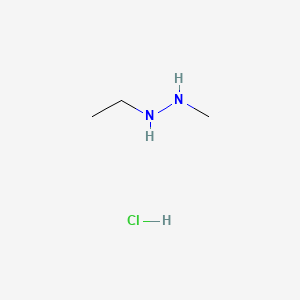

1-Ethyl-2-methylhydrazine hydrochloride

Übersicht

Beschreibung

1-Ethyl-2-methylhydrazine hydrochloride is an organic compound with the molecular formula C3H11ClN2 It is a derivative of hydrazine, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylhydrazine hydrochloride can be synthesized through the alkylation of hydrazine derivatives. One common method involves the reaction of ethylhydrazine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2-methylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrogen oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.

Reduction: Simpler hydrazine derivatives.

Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-methylhydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazine derivatives.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-ethyl-2-methylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic compounds. The pathways involved may include the formation of hydrazone intermediates and subsequent transformations.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-ethylhydrazine: Similar structure but with reversed positions of the ethyl and methyl groups.

1,2-Dimethylhydrazine: Contains two methyl groups instead of an ethyl and a methyl group.

1,2-Diethylhydrazine: Contains two ethyl groups instead of an ethyl and a methyl group.

Uniqueness: 1-Ethyl-2-methylhydrazine hydrochloride is unique due to its specific arrangement of the ethyl and methyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications.

Biologische Aktivität

1-Ethyl-2-methylhydrazine hydrochloride (EMH) is a hydrazine derivative with notable biological activity, particularly in the context of cancer research and organic synthesis. This compound has been studied for its interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

This compound is characterized by the formula CHClN and exists as a colorless to pale yellow liquid that is soluble in water. Its hydrochloride form enhances stability and solubility, making it suitable for various applications in chemistry and biology. The compound can be synthesized through several methods, including:

- Direct Hydrazination : Reaction of ethyl and methyl hydrazines.

- Nucleophilic Substitution : Involves reactions with electrophilic compounds leading to various derivatives.

The biological activity of EMH is primarily attributed to its ability to interact with cellular components such as DNA and proteins. The compound acts as a nucleophile, participating in reactions that can lead to the formation of hydrazone intermediates. These interactions may result in:

- Inhibition of Tumor Growth : EMH has shown potential as an antitumor agent by interfering with cellular processes involved in cancer progression.

- Oxidative Stress Modulation : The compound may influence redox reactions within cells, affecting oxidative stress pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Effects : Studies have demonstrated its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Interactions with Biomolecules : EMH can modify nucleophilic sites on proteins, potentially altering their function and activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits tumor growth via apoptosis | , |

| Protein Interaction | Modifies protein function via nucleophilic attack | , |

| Oxidative Stress | Influences cellular redox reactions | , |

Case Study 1: Antitumor Activity

A study conducted on the effects of EMH on various cancer cell lines revealed that treatment with EMH resulted in significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle.

Case Study 2: Protein Interaction Analysis

Research involving the interaction of EMH with specific enzymes indicated that it could form covalent bonds with active sites, leading to altered enzymatic activity. This suggests potential applications in drug design where targeted inhibition is required.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Methyl-2-ethylhydrazine | Similar structure but reversed ethyl/methyl groups | Different reactivity |

| 1,2-Dimethylhydrazine | Contains two methyl groups | Varies in biological effects |

| 1,2-Diethylhydrazine | Contains two ethyl groups | Distinct interactions |

Eigenschaften

IUPAC Name |

1-ethyl-2-methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-3-5-4-2;/h4-5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONYYXXFAYTUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60714459 | |

| Record name | 1-Ethyl-2-methylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60714459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18247-20-6 | |

| Record name | NSC237649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-2-methylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60714459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.